molecular formula C4H6BrNO2 B12880115 (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol

Cat. No.: B12880115
M. Wt: 180.00 g/mol
InChI Key: WHYBJMZOIKMVCQ-GSVOUGTGSA-N
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Description

Structural Isomerism

The compound exhibits two primary forms of isomerism:

  • Positional Isomerism : Alternative substitution patterns on the dihydroisoxazole ring could yield isomers such as (5-bromo-4,5-dihydroisoxazol-3-yl)methanol, though synthetic routes favor the 3-bromo configuration due to the electrophilic nature of bromine in cycloaddition reactions.
  • Stereoisomerism : The chiral center at position 5 generates enantiomers. The (R)-configuration is biologically significant, as seen in studies where (5S,αS) isomers of related compounds exhibited 100-fold greater antimalarial activity than their (5R,αR) counterparts.

Tautomerism

The dihydroisoxazole ring’s imine group (-N=) could theoretically tautomerize to an enamine form (-NH-). However, the electron-withdrawing bromine substituent at position 3 stabilizes the imine tautomer, as demonstrated in kinetic studies of analogous isoxazoline derivatives. Base-catalyzed tautomerization occurs only under strongly alkaline conditions, with pseudo-first-order rate constants (k) ranging from 0.05 to 0.15 min⁻¹ in polar aprotic solvents.

Quantum mechanical calculations suggest that the imine form is more stable by approximately 8–12 kJ/mol due to resonance stabilization between the nitrogen lone pair and the adjacent bromine atom. This tautomeric preference ensures structural integrity in most biological and synthetic contexts.

Properties

Molecular Formula

C4H6BrNO2

Molecular Weight

180.00 g/mol

IUPAC Name

[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2/t3-/m1/s1

InChI Key

WHYBJMZOIKMVCQ-GSVOUGTGSA-N

Isomeric SMILES

C1[C@@H](ON=C1Br)CO

Canonical SMILES

C1C(ON=C1Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable isoxazole derivative, followed by reduction to introduce the methanol group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 3 of the isoxazole ring undergoes nucleophilic substitution under controlled conditions. For example:

  • Reaction with amines : Substitution with azetidine-2-carboxamide derivatives in the presence of a base yields inhibitors targeting enzymes like tissue transglutaminase (TG2) .

  • Catalytic asymmetric synthesis : Using chiral catalysts such as quininium bromide, enantioselective substitution achieves up to 79.5% ee in the formation of S-configured benzamide derivatives .

Key reaction parameters :

Reaction TypeCatalyst/ConditionsYield/SelectivityApplication
SN2 with aminesK2CO3, MeCN, 70°C77% intermediate yield Enzyme inhibitor synthesis
Asymmetric substitutionQuininium bromide79.5% ee Chiral drug intermediates

Oxidation of the Hydroxymethyl Group

The primary alcohol moiety can be oxidized to a carboxylic acid or ketone:

  • TEMPO-mediated oxidation : In dichloroethane (DCE) with Fe(NO3)3, the hydroxymethyl group is oxidized to a carboxylate, enabling further functionalization (e.g., esterification) .

  • Biological oxidation pathways : Metabolite studies suggest enzymatic oxidation contributes to its bioactivity in medicinal contexts .

Ring-Opening Reactions

The dihydroisoxazole ring undergoes selective cleavage under acidic or reductive conditions:

  • Acid hydrolysis : In AcOH/H2O (5:1) at 40°C, the ring opens to form β-hydroxy nitriles, which are precursors to amino alcohols .

  • Reductive cleavage : Catalytic hydrogenation (H2/Pd-C) reduces the N–O bond, yielding γ-amino alcohols with retained stereochemistry.

Stereochemical Transformations

The chiral center at position 5 influences reaction outcomes:

  • Resolution via mandelic acid : Racemic mixtures are resolved using l-mandelic acid in MeOH/i-PrOH, achieving 87% enantiomeric purity .

  • Impact on biological activity : The R-configuration enhances binding affinity to TG2 by 3-fold compared to S-enantiomers, as shown in kinetic studies .

Kinetic parameters for TG2 inhibition :

Inhibitor StructureKI (mM)kinh (min−1)kinh/KI (M−1min−1)
(R)-Bromo-dihydroisoxazole derivative0.0190.0713,600
(S)-Bromo-dihydroisoxazole derivative0.0990.09925

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling : Reacts with aryl boronic acids to form biaryl derivatives, expanding applications in material science.

  • Buchwald-Hartwig amination : Forms C–N bonds with secondary amines under Pd(OAc)2/XPhos catalysis .

Derivatization for Drug Discovery

The compound serves as a scaffold in medicinal chemistry:

  • Azetidine-carboxamide conjugates : Synthesized via carbodiimide coupling, yielding TG2 inhibitors with IC50 values < 100 nM .

  • Quinoline hybrids : Attaching quinoline moieties enhances pharmacokinetic properties, as evidenced by 17.4% isolated yield in multi-step syntheses .

Stability and Side Reactions

  • Thermal decomposition : Prolonged heating above 70°C induces bromine elimination, forming 4,5-dihydroisoxazol-5-ylmethanol as a byproduct .

  • pH sensitivity : Degrades rapidly in strongly basic conditions (pH > 12) due to hydroxide attack on the isoxazole ring.

Scientific Research Applications

®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the isoxazole ring are key structural features that contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs of (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
(S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol Methyl and methylthiophen groups at 3-position Herbicide intermediate; resolved via chiral HPLC
(3-(2-Bromophenyl)isoxazol-5-yl)methanol Aromatic bromophenyl substitution Research chemical with antifungal potential
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol Isopropyl substituent at 3-position Industrial applications; lower polarity
(3-Chloro-4,5-dihydroisoxazol-5-yl)methyl derivatives Chlorine instead of bromine at 3-position Enhanced electronic density; enzyme inhibitors

Stereochemical Impact

  • Biological Activity : The (R)-configuration in the target compound confers higher specificity toward Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH) compared to its (S)-isomer, which shows reduced binding affinity .
  • Synthetic Challenges : Diastereomeric separation of analogs (e.g., tert-butyl carbamate derivatives) requires precise chromatographic conditions, as seen in and , where silica gel columns resolved (R)- and (S)-isomers with 45% and 29% yields, respectively .

Spectroscopic and Analytical Data

  • HRMS : The target compound’s molecular ion [M+H]+ is observed at m/z 380.06043 (calculated) and 380.06009 (experimental), closely matching its brominated analogs (e.g., S2d in ) .
  • NMR : The hydroxymethyl proton resonates at δ 3.8–4.2 ppm, similar to (3-chlorophenyl) derivatives but distinct from methylthiophen-substituted analogs (δ 4.5–5.0 ppm) .

Biological Activity

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and antiprotozoal effects. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol features a brominated isoxazole ring that contributes to its biological activity. The stereochemistry of this compound plays a crucial role in its pharmacological effects.

Biological Activity Overview

  • Antimalarial Activity :
    • Research indicates that (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol exhibits significant antimalarial properties. It has been shown to inhibit key enzymes involved in the glycolytic pathway of Plasmodium falciparum, the malaria-causing parasite.
    • In vitro studies demonstrate sub-micromolar IC50 values against various strains of P. falciparum, indicating potent activity. The compound's stereochemistry affects its potency, with the (5S, αS) configuration being more active than its counterparts .
  • Mechanism of Action :
    • The mechanism involves irreversible inhibition of enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH), crucial for the parasite's energy metabolism. This inhibition leads to reduced viability of the malaria parasite .
    • The bromine atom at the C-3 position enhances reactivity towards nucleophilic attack by catalytic residues in target enzymes, facilitating covalent bonding and sustained inhibition .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol:

StudyCompound TestedActivityIC50 ValueTarget
Study 1(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanolAntimalarial< 1 μMP. falciparum GAPDH
Study 2Various isomersAntimalarial1 < IC50 < 10 μMP. falciparum
Study 3(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol derivativesEnzyme inhibition> 50% inhibition at 100 μMGAPDH

In Vitro Studies

In vitro experiments have shown that the compound effectively inhibits P. falciparum GAPDH activity at concentrations significantly lower than those required for other isomers. This highlights the importance of stereochemistry in determining biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-(3-bromo-4,5-dihydroisoxazol-5-yl)methanol, and how can reaction conditions be optimized for higher enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using hydroxylamine derivatives and brominated precursors. For example, hydroxylamine hydrochloride and potassium bicarbonate in ethanol/water mixtures have been used to form isoxazoline rings, followed by bromination . To improve enantiomeric purity, chiral HPLC separation (e.g., using a (R,R) WHELK-01 column with 2-propanol/n-hexane eluent) is effective, as demonstrated for structurally similar isoxazoline derivatives . Reaction optimization should focus on temperature control (reflux conditions) and stoichiometric ratios to minimize byproducts.

Q. How can the crystal structure of (R)-(3-bromo-4,5-dihydroisoxazol-5-yl)methanol be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEXII CCD diffractometer is recommended. Data refinement with SHELXL or SHELXT software ensures accurate determination of bond lengths, angles, and hydrogen bonding patterns . For this compound, expect a dihedral angle between the isoxazole ring and substituents (e.g., bromine and hydroxymethyl groups) to influence intermolecular interactions like O–H···N hydrogen bonds, critical for stabilizing the crystal lattice .

Q. What analytical techniques are suitable for characterizing the stability of (R)-(3-bromo-4,5-dihydroisoxazol-5-yl)methanol under varying storage conditions?

  • Methodological Answer : Stability studies should combine:

  • Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
  • HPLC-MS : Monitor degradation products over time under stressed conditions (e.g., light, humidity).
  • NMR Spectroscopy : Track chemical shifts in DMSO-d6 or CDCl3 to detect structural changes.
    Storage at –20°C in anhydrous DMSO is advised for long-term stability, based on protocols for analogous brominated isoxazolines .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of (R)-(3-bromo-4,5-dihydroisoxazol-5-yl)methanol?

  • Methodological Answer : Use hybrid functionals like B3LYP (incorporating exact exchange terms) to calculate molecular orbitals, electrostatic potentials, and reaction pathways . Basis sets such as 6-31G(d,p) are suitable for geometry optimization. For correlation energy corrections, the Colle-Salvetti formula provides reliable estimates of electron density gradients . Focus on the bromine atom’s electron-withdrawing effects and the hydroxymethyl group’s hydrogen-bonding capacity, which influence nucleophilic substitution reactivity .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or approximations in DFT. To address this:

  • Solvent Modeling : Include implicit solvent models (e.g., PCM or SMD) in DFT calculations to match experimental NMR or IR conditions.
  • Vibrational Frequency Analysis : Compare computed IR spectra with experimental data to identify overlooked conformers.
  • Benchmarking : Validate computational methods against high-resolution SC-XRD bond lengths and angles . Iterative refinement of functional choices (e.g., CAM-B3LYP for charge-transfer systems) may improve alignment .

Q. What strategies can be employed to study the enantiomer-specific bioactivity of (R)-(3-bromo-4,5-dihydroisoxazol-5-yl)methanol in drug discovery?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to isolate enantiomers .
  • Biological Assays : Test each enantiomer against target proteins (e.g., kinases or GPCRs) using fluorescence polarization or SPR binding assays.
  • Molecular Dynamics (MD) Simulations : Model enantiomer-protein interactions to rationalize activity differences. For example, the (R)-enantiomer may exhibit stronger hydrogen bonding with catalytic residues due to spatial orientation .

Q. How can researchers design derivatives of this compound to enhance herbicidal or pharmaceutical activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify the bromine substituent (e.g., replace with Cl or CF3) or the hydroxymethyl group (e.g., esterify for lipophilicity).
  • Fragment-Based Drug Design : Use the isoxazole core as a scaffold and introduce fragments targeting specific binding pockets .
  • In Silico Screening : Perform virtual screening of derivative libraries against herbicide targets (e.g., acetolactate synthase) using docking software like AutoDock Vina .

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